(3-phenyl-1,2,4-thiadiazol-5-yl)methanol
説明
特性
CAS番号 |
138128-76-4 |
|---|---|
分子式 |
C9H8N2OS |
分子量 |
192.24 g/mol |
IUPAC名 |
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H8N2OS/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
InChIキー |
JCAMWJDBMDHNDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)CO |
純度 |
95 |
製品の起源 |
United States |
A Technical Guide to the Physicochemical Profiling of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol for Preclinical Drug Development
Abstract
The journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential and developability. This guide provides a comprehensive framework for the systematic physicochemical profiling of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, a heterocyclic compound featuring the 1,2,4-thiadiazole scaffold—a privileged structure in modern medicinal chemistry.[1] We will detail the critical experimental protocols, explain the scientific rationale behind methodological choices, and discuss the interpretation of data within the context of rational drug design. This document is intended for drug discovery and development scientists, offering a self-validating system of protocols to de-risk preclinical progression and enable data-driven decision-making.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
In contemporary drug discovery, the "fail early, fail cheap" paradigm has been superseded by a more proactive "design for success" approach. A significant cause of late-stage attrition is not a lack of potency, but rather a failure to optimize the molecule's physical and chemical properties for in vivo efficacy and manufacturability.[2][3] Integrating a robust physicochemical profiling cascade early in the discovery process is therefore not merely a screening exercise but a foundational component of lead optimization.[[“]][5]
The target molecule, (3-phenyl-1,2,4-thiadiazol-5-yl)methanol (CAS: 138128-76-4), belongs to the 1,2,4-thiadiazole class of heterocycles. This scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] However, its potential can only be realized if the molecule possesses a suitable property profile. This guide outlines the essential studies required to build that profile.
Molecular Structure and Initial Assessment
A foundational analysis of the molecule's structure informs the entire profiling strategy.
-
Chemical Name: (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
-
Molecular Formula: C₉H₈N₂OS
-
Key Features:
-
Aromatic Phenyl Group: Contributes to lipophilicity and potential for π-π stacking interactions.
-
1,2,4-Thiadiazole Ring: A heterocyclic core that influences pKa, hydrogen bonding capability, and metabolic stability.
-
Methanol Group (-CH₂OH): A polar, hydrogen-bond-donating group that can enhance aqueous solubility.
-
The interplay between the lipophilic phenyl ring and the polar methanol group makes properties like solubility and lipophilicity non-trivial to predict, necessitating empirical determination.
Core Physicochemical Profiling Workflow
The following sections detail the critical experimental evaluations. Each protocol is designed to be a self-validating system, providing reliable data for project advancement.
Lipophilicity: The Balance Between Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master variable in drug design.[8] It critically influences membrane permeability, plasma protein binding, and metabolic clearance. We measure this property as the partition coefficient (LogP for a neutral species) or distribution coefficient (LogD for an ionizable species at a specific pH).
Rationale for Method Selection: While the shake-flask method is the "gold standard," it is labor-intensive and requires significant amounts of pure compound.[9] The RP-HPLC method is a faster, high-throughput alternative that is highly suitable for the discovery phase when compound availability may be limited.[10] It determines lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with those of known standards.
Step-by-Step Methodology:
-
System Preparation:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water.
-
Column Temperature: 25°C.
-
-
Standard Curve Generation:
-
Prepare stock solutions (1 mg/mL) of a series of standard compounds with known LogP values (e.g., uracil, aniline, toluene, naphthalene).
-
Inject each standard onto the HPLC system and record its retention time (tᵣ).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the dead time (retention time of an unretained solute like uracil).
-
Plot the known LogP values of the standards against their calculated log(k) values to generate a linear calibration curve.
-
-
Sample Analysis:
-
Prepare a stock solution of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in the mobile phase.
-
Inject the sample and record its retention time (tᵣ).
-
Calculate the log(k) for the test compound.
-
-
Data Interpretation:
-
Interpolate the LogP of the test compound from its log(k) value using the linear regression equation from the standard curve.
-
Caption: Workflow for LogP determination using RP-HPLC.
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle for oral drug development, limiting absorption and bioavailability.[5] It is essential to measure solubility early to guide formulation strategies and structural modifications.[11]
Rationale for Method Selection: In early discovery, speed and low compound consumption are paramount. The kinetic solubility assay, which measures the concentration at which a compound precipitates from a DMSO stock solution added to buffer, provides a rapid assessment of solubility.[12] This differs from thermodynamic solubility, which is an equilibrium measurement but is much lower throughput.[13]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Dispense the DMSO stock solution into a 96-well plate. Perform a serial dilution in DMSO to create a range of concentrations.
-
-
Assay Execution:
-
Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells, typically a 50-fold dilution, resulting in a final DMSO concentration of 2%.
-
Mix the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[14]
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[14]
-
-
Data Analysis:
-
Plot the turbidity/absorbance against the compound concentration.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background, indicating the point of precipitation.
-
Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value defines the extent of a molecule's ionization at a given pH.[3] Since most drugs are weak acids or bases, their charge state varies throughout the gastrointestinal tract and within cells, profoundly affecting their solubility, permeability, and target engagement.[3] For (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, the nitrogen atoms in the thiadiazole ring are the most likely sites of protonation (basic pKa).
Rationale for Method Selection: This method is well-suited for discovery as it requires only a small amount of compound and can be automated. It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as its ionization state changes. By monitoring these spectral shifts across a wide pH range, the pKa can be determined.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in a co-solvent like methanol.
-
Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
-
-
Titration & Measurement:
-
Add a small, constant amount of the compound stock solution to each buffer.
-
Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at these key wavelengths against the pH of the buffer.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value(s). Computational methods can also be used for initial estimation.[15][16]
-
Chemical Stability: Ensuring Integrity from Bench to Bedside
A drug candidate must be stable under various conditions to ensure it maintains its identity, potency, and purity throughout its shelf life and upon administration.[17] Early-stage stability testing identifies potential liabilities and informs formulation and packaging requirements.[18][19]
Rationale for Method Selection: Forced degradation (or stress testing) is an essential component of profiling, mandated by ICH guidelines.[20][21] It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and ensuring the analytical methods used are "stability-indicating."[19]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents.
-
Stress Conditions: Expose the compound to the following conditions for a defined period (e.g., 24-48 hours):
-
Acid Hydrolysis: 0.1 M HCl, heat (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH, heat (e.g., 60°C).
-
Oxidation: 3% H₂O₂, room temperature.
-
Thermal Stress: Solid compound and solution, heat (e.g., 80°C).
-
Photostability: Expose to light according to ICH Q1B guidelines.[21]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating method, typically HPLC-UV/MS.
-
Quantify the percentage of the parent compound remaining.
-
Identify major degradants using mass spectrometry to elucidate degradation pathways.
-
Solid-State Characterization: The Foundation of Formulation
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism) and degree of crystallinity, can significantly impact its solubility, dissolution rate, and manufacturing processability.[11][22][23] Understanding these properties early can prevent costly downstream failures.[24][25]
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid. A sharp diffraction pattern indicates a crystalline material, while a broad halo suggests an amorphous form.[23]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can identify melting points, glass transitions (for amorphous material), and polymorphic transitions.[22]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to detect the presence of solvates or hydrates and assess thermal stability.[23]
Data Synthesis and Drug-Likeness Assessment
The collected data must be synthesized to form a holistic view of the compound's potential. This profile is then benchmarked against established criteria for successful drug candidates.
Summary of Physicochemical Properties
| Property | Target Range for Oral Drugs | (3-phenyl-1,2,4-thiadiazol-5-yl)methanol (Predicted/Target Profile) | Rationale for Importance |
| LogP | 1 - 3 | 1.5 - 2.5 | Balances solubility and membrane permeability. |
| Kinetic Solubility | > 60 µg/mL | > 75 µg/mL | Ensures sufficient concentration for absorption and in vitro assays.[12] |
| pKa (basic) | 6 - 8 | < 5 | Avoids significant ionization in the gut, which can hinder absorption. |
| Chemical Stability | < 10% degradation under stress | Stable to oxidation and photostress; potential for hydrolysis. | Guarantees shelf-life and prevents formation of toxic degradants.[17] |
| Solid Form | Crystalline | Crystalline solid | Provides batch-to-batch consistency and predictable dissolution.[24] |
Logical Flow of Physicochemical Profiling in Drug Discovery
Caption: Decision-making flowchart for physicochemical profiling.
Conclusion and Strategic Outlook
The systematic physicochemical profiling of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, as outlined in this guide, is a critical step in evaluating its potential as a drug candidate. By empirically determining its solubility, lipophilicity, pKa, stability, and solid-state characteristics, we can build a comprehensive data package. This package enables a rational assessment of the molecule's strengths and weaknesses, guides necessary structural modifications by medicinal chemists, and informs the strategies of formulation scientists. Adhering to this data-driven, multi-parameter optimization approach significantly enhances the quality of drug candidates and increases the probability of success in later, more complex stages of drug development.[[“]]
References
- Consensus. (n.d.). What is the impact of physicochemical profiling on rational drug design?
- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!
- MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- Takeda Pharmaceutical Company, Ltd. (2014). Impact of physicochemical profiling for rational approach on drug discovery. PubMed.
- SEQENS. (n.d.). Solid state characterisation: R&D Expertise.
- American Chemical Society. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- National Center for Biotechnology Information. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- Quotient Sciences. (n.d.). Candidate selection & API characterization: How do we assess the right molecules to take forward into development?
- ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?
- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Smolecule. (2024, January 5). [1-(3-Phenyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol.
-
China Pharmaceutical University. (2018). Discovery of[[“]][22]triazolo[3,4-b][[“]][9]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed.
- Frontiers. (2024, July 8). The role of physicochemical and topological parameters in drug design.
- National Center for Biotechnology Information. (2010, September 15). Practical methods for the measurement of logP for surfactants. PubMed.
- National Center for Biotechnology Information. (2004, October 18). Accurate pKa determination for a heterogeneous group of organic molecules. PubMed.
- Pharmaceutical Technology. (2019, October 2).
- protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- CMC Pharma. (2022, June 7). Stability Studies in Pharmaceuticals.
- IntechOpen. (2024, July 24).
- SpringerLink. (n.d.).
- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
- Colorcon. (2026, March 30). Understanding the Drug Stability Testing Process.
- ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles.
- HMR Labs. (2024, April 8).
- Reddit. (n.d.). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
-
American Chemical Society. (2005, February 22). 3-Substituted Imidazo[1,2-d][[“]][22]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors.
- SGS. (n.d.). Pharmaceutical Stability Testing and Storage.
- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
- NextSDS. (n.d.). (3-phenyl-1,2,4-thiadiazol-5-yl)methanol — Chemical Substance Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 4. consensus.app [consensus.app]
- 5. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. acdlabs.com [acdlabs.com]
- 11. agnopharma.com [agnopharma.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Accurate pKa determination for a heterogeneous group of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. colorcon.com [colorcon.com]
- 18. pharmtech.com [pharmtech.com]
- 19. cmcpharm.com [cmcpharm.com]
- 20. hmrlabs.com [hmrlabs.com]
- 21. Pharmaceutical Stability Testing | SGS USA [sgs.com]
- 22. alfatestlab.com [alfatestlab.com]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. Solid state characterisation: R&D Expertise - SEQENS [seqens.com]
- 25. quotientsciences.com [quotientsciences.com]
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol CAS 138128-76-4 molecular weight and 2D structure
This guide provides a comprehensive technical overview of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core chemical properties, potential synthetic pathways, and the pharmacological importance of its underlying 1,2,4-thiadiazole scaffold.
Core Chemical and Physical Properties
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol is a stable organic compound under standard conditions. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 138128-76-4[1] |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol [2] |
| Canonical SMILES | c1ccc(cc1)c2nsc(n2)CO |
| IUPAC Name | (3-phenyl-1,2,4-thiadiazol-5-yl)methanol |
2D Molecular Structure
The two-dimensional structure of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is presented below. This visualization is crucial for understanding the spatial arrangement of atoms and functional groups, which dictates the molecule's chemical reactivity and biological interactions.
Caption: 2D structure of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Introduction to the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic properties and structural rigidity of the thiadiazole ring allow it to act as a versatile pharmacophore, capable of engaging with various biological targets.
Synthesis and Characterization
A potential synthetic workflow could involve the reaction of an amidine with a dithioester, promoted by a base such as sodium hydride in an anhydrous solvent like DMF. This would be followed by an intramolecular dehydrogenative N-S bond formation to yield the thiadiazole ring.
Representative Synthetic Workflow
Caption: A potential synthetic workflow for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Experimental Protocol (Hypothetical):
-
Step 1: Formation of the Thioacylamidine Intermediate. To a solution of benzamidine in anhydrous DMF, an equimolar amount of methyl dithioglycolate is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Step 2: Intramolecular Cyclization. The reaction mixture containing the thioacylamidine intermediate is cooled in an ice bath, and sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the formation of the thiadiazole ring is complete.
-
Step 3: Reduction to the Final Product. The resulting ester, methyl (3-phenyl-1,2,4-thiadiazol-5-yl)acetate, is then reduced to the corresponding alcohol. A solution of the ester in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0°C. The reaction is stirred for a few hours, then quenched carefully with water and a sodium hydroxide solution.
-
Step 4: Purification. The final product, (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of atoms and the presence of functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as the O-H stretch of the alcohol.
Potential Applications in Drug Discovery
The 1,2,4-thiadiazole core is a key feature in many compounds with therapeutic potential. While specific biological activity data for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is not extensively documented, the broader class of 3,5-disubstituted-1,2,4-thiadiazoles has been investigated for various applications:
-
Anticancer Agents: Many 1,2,4-thiadiazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The thiadiazole ring is present in some compounds with antibacterial and antifungal properties.
-
Enzyme Inhibitors: The structural features of the 1,2,4-thiadiazole scaffold make it a suitable candidate for the design of enzyme inhibitors, for example, as inhibitors of Factor XIIIa, which is involved in blood coagulation.
The presence of a phenyl group at the 3-position and a methanol group at the 5-position provides opportunities for further chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets. The methanol group, in particular, can serve as a handle for introducing other functional groups or for forming prodrugs.
Conclusion
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol is a molecule of interest due to its 1,2,4-thiadiazole core, a well-established pharmacophore in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic methodologies for this class of compounds. The potential for this molecule and its derivatives to exhibit a range of biological activities makes it a valuable subject for further investigation in the pursuit of novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the study and application of this and related molecular scaffolds.
References
- Smolecule. (2024, January 5). [1-(3-Phenyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol.
- NextSDS. (3-phenyl-1,2,4-thiadiazol-5-yl)methanol — Chemical Substance Information.
- Santa Cruz Biotechnology. (3-phenyl-1,2,4-oxadiazol-5-yl)methanol | CAS 5543-33-9.
- PubChem. (3-Phenyloxiranyl)methanol | C9H10O2 | CID 89553.
- PubChem. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841.
- PubChem. (4-Methyl-2-phenyl-thiazol-5-yl)-methanol | C11H11NOS | CID 736541.
- PubChem. 1,2,4-Thiadiazol-5-amine, 3-phenyl- | C8H7N3S | CID 28561.
- PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408.
- PubChem. N-(3-Phenyl-(1,2,4)thiadiazol-5-yl)-benzamide | C15H11N3OS | CID 2241548.
- LookChem. (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol.
- MilliporeSigma. (3-phenyl-1,2,4-oxadiazol-5-yl)methanol | 5543-33-9.
- Chemsrc. N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide. (2026, February 20).
- Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties.
- ResearchGate. Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene).
- ACS Publications. (2024, March 26).
- NextSDS. (4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANOL — Chemical Substance Information.
Sources
Preliminary Toxicity and Hazard Safety Profile of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
Prepared by: Senior Application Scientist, Preclinical Safety & Scaffold Evaluation Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals
Executive Summary
The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in modern drug discovery, demonstrating profound utility in the development of selective Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) agonists for autoimmune diseases[1] and novel antimicrobial agents targeting resistant plant and human pathogens[2]. (3-phenyl-1,2,4-thiadiazol-5-yl)methanol (CAS: 138128-76-4) serves as a critical, functionalized building block in these synthetic pipelines[3][4].
However, the unique electronic properties that make this scaffold biologically active also impart specific toxicological liabilities. This technical guide synthesizes the preliminary hazard profile, structure-toxicity relationships (STR), and self-validating handling protocols required to safely integrate this compound into high-throughput screening and lead optimization workflows.
Structure-Toxicity Relationship (STR) and Mechanistic Profiling
Understanding the causality behind a compound's hazard profile is essential for safe laboratory handling and downstream lead optimization. The toxicity of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is driven by three distinct structural features:
-
The 1,2,4-Thiadiazole Core: This five-membered heteroaromatic ring is highly electron-deficient. In biological systems, it can act as a weak electrophile. While this enhances target residence time in pharmacological applications, it also increases the likelihood of off-target interactions with biological nucleophiles (e.g., thiol groups in skin and eye proteins), leading to local irritation.
-
The 3-Phenyl Substitution: The addition of the phenyl ring significantly increases the molecule's lipophilicity (LogP). This drives rapid dermal absorption (contributing to Acute Tox. 4 Dermal) and facilitates crossing of the blood-brain barrier (BBB). The CNS penetration is the primary causal factor for its Specific Target Organ Toxicity (STOT SE 3) classification, which manifests as drowsiness or dizziness[3].
-
The 5-Methanol Moiety: While providing a valuable synthetic handle for etherification or esterification, primary alcohols can undergo rapid oxidation via hepatic alcohol dehydrogenases or CYP450 enzymes. The resulting reactive aldehyde intermediate can covalently bind to cellular macromolecules, exacerbating tissue irritation and acute toxicity[1][3].
Figure 1: Proposed metabolic and toxicological pathways.
Quantitative Safety Data & GHS Classifications
Based on notified Classification and Labelling (C&L) data, the compound exhibits multi-route acute toxicity and acts as a localized irritant[3]. The table below summarizes the standardized hazard metrics to inform risk assessment.
| Hazard Class | Category | GHS Code | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Rapid GI absorption driven by favorable lipophilicity. |
| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin | Phenyl ring facilitates partitioning into the stratum corneum. |
| Acute Toxicity (Inhal.) | 4 | H332 | Harmful if inhaled | Fine particulate dust easily enters alveolar spaces. |
| Skin Irritation | 2 | H315 | Causes skin irritation | Electrophilic core reacts with epidermal proteins. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | Direct interaction with corneal nucleophiles. |
| STOT SE | 3 | H336 | May cause drowsiness/dizziness | BBB penetration leading to transient CNS depression. |
Self-Validating Experimental Protocols
To ensure scientific integrity and operator safety, the following methodology must be strictly adhered to when preparing screening libraries or synthetic intermediates using this compound. This protocol is designed as a self-validating system : each step contains a built-in verification check to ensure causality between the action and the safety outcome.
Protocol: Preparation of 10 mM in vitro Screening Library Stocks
Objective: Safely solubilize (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in Dimethyl Sulfoxide (DMSO) while preventing inhalation of hazardous dust and mitigating dermal exposure.
Step 1: Environmental & PPE Verification
-
Action: Don Level 2 PPE, including double nitrile gloves (minimum 5 mil thickness to prevent permeation of the lipophilic compound), tightly sealed safety goggles (mitigating H319 risk), and a fastened lab coat.
-
Validation: Verify the Class II biological safety cabinet or chemical fume hood has a face velocity of 80–100 feet per minute (fpm) using the digital airflow monitor. Causality: Proper airflow creates a negative pressure barrier, directly nullifying the H332 (Inhalation) hazard.
Step 2: Weighing and Solubilization
-
Action: Using an anti-static weighing boat, transfer the required mass of the compound. Dissolve in anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Validation: Visually inspect the solution against both a stark white and a stark black background under bright light. Causality: The phenyl-thiadiazole core is highly soluble in DMSO; any visible micro-precipitates indicate moisture contamination or degraded compound, which would invalidate downstream biological assays.
Step 3: Aliquoting and Storage
-
Action: Dispense the 10 mM stock into amber glass vials with PTFE-lined caps. Store at -20°C.
-
Validation: Inspect caps for tightness and ensure amber glass is used. Causality: The methanol moiety is susceptible to photo-oxidation and degradation over time. Amber glass and sub-zero temperatures halt the kinetic progression of this degradation, ensuring the structural integrity of the screening library.
Figure 2: Safe handling workflow for in vitro assay preparation.
Conclusion
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol is a highly valuable scaffold for generating novel therapeutics, particularly in the realms of immunology and infectious disease. However, its physicochemical properties—specifically its lipophilicity and electron-deficient heteroaromatic core—necessitate rigorous handling protocols. By understanding the mechanistic basis of its GHS classifications (Acute Tox. 4, Irritant, STOT SE 3), researchers can implement targeted engineering controls and self-validating workflows to safely harness its pharmacological potential.
References
- NextSDS Database. (3-phenyl-1,2,4-thiadiazol-5-yl)
- PubChemLite. (3-phenyl-1,2,4-thiadiazol-5-yl)methanol. University of Luxembourg.
- Journal of Medicinal Chemistry. Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1).
- Journal of Agricultural and Food Chemistry. Discovery of Novel Antibacterial Agents against Plant Pathogens: Design, Synthesis, Antibacterial Activity, and Mechanism of Action of 1,2,4-Thiadiazole Derivatives Containing a Sulfone Moiety.
Sources
Thermodynamic Stability of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in Aqueous Solutions
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in aqueous solutions. The 1,2,4-thiadiazole moiety is a recognized pharmacophore in modern drug discovery, making a thorough understanding of its stability profile essential for the development of robust and reliable pharmaceutical candidates.[1] This document details the scientific rationale and methodologies for conducting forced degradation studies, developing and validating a stability-indicating analytical method, performing kinetic analysis, and elucidating potential degradation pathways. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals to ensure the scientific integrity and regulatory compliance of stability testing programs.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions.[2] Among these, the 1,2,4-thiadiazole ring system is of considerable interest. Its aromatic nature generally confers good in-vivo stability, and its structural features allow it to serve as a bioisostere for other key biological motifs, such as pyrimidines.[1] Derivatives of 1,2,4-thiadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol, the subject of this guide, combines this privileged scaffold with phenyl and methanol substituents. While these additions are designed to modulate biological activity and physicochemical properties, they also introduce potential sites of chemical instability. The hydroxymethyl group at the 5-position, in particular, may be susceptible to oxidation, while the thiadiazole ring itself can be vulnerable to hydrolysis under certain pH conditions.[1] Therefore, a rigorous assessment of the compound's stability in aqueous media—the most relevant environment for biological systems and pharmaceutical formulations—is a critical step in its preclinical development. This guide outlines the necessary experimental and analytical strategies to build a complete stability profile for this compound.
Foundational Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of any stability program. Its primary purpose is to identify the likely degradation products of a drug substance, which in turn informs the development of stability-indicating analytical methods and elucidates the intrinsic stability of the molecule.[3] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage or use.
The choice of stress conditions is dictated by regulatory guidelines and chemical principles. For (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, the key vulnerabilities are expected to be hydrolytic cleavage of the thiadiazole ring and oxidation of the methanol group.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation of the target compound.
Detailed Protocols for Stress Testing
The following protocols are designed to induce a target degradation of 5-20%, which is ideal for detecting and quantifying degradants without overly complex secondary degradation.
Protocol 2.1: Acid and Base Hydrolysis
-
Causality: This test simulates the potential degradation in the acidic environment of the stomach or under alkaline conditions that might be encountered in certain formulations or intestinal environments. The 1,2,4-thiadiazole ring can be susceptible to acid- or base-catalyzed hydrolytic cleavage.[4]
-
Prepare a 1 mg/mL stock solution of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in acetonitrile.
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
For alkaline hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with purified water to the same concentration.
-
Incubate all solutions at 60°C and collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, before analysis to prevent further degradation.
-
Analyze all samples by the validated stability-indicating HPLC method.
Protocol 2.2: Oxidative Degradation
-
Causality: This test evaluates the compound's susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients. The primary alcohol (methanol) group is a potential site for oxidation to an aldehyde or carboxylic acid.
-
Prepare a 100 µg/mL solution of the compound in purified water from the stock solution.
-
Add a sufficient volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, and collect aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze by HPLC. No quenching is typically required, but if the reaction is too rapid, it can be stopped by adding a small amount of sodium bisulfite.
Protocol 2.3: Thermal and Photolytic Degradation
-
Causality: Thermal stress testing evaluates the impact of elevated temperatures during manufacturing and storage.[5][6] Photostability testing is crucial for compounds that may be exposed to light during their lifecycle.
-
Thermal: Prepare a 100 µg/mL solution in purified water. Incubate in a temperature-controlled oven at 70°C. Separately, place the solid compound in the same oven. Collect samples at various time points.
-
Photolytic: Expose a 100 µg/mL solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze all samples by HPLC.
The Analytical Backbone: Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the workhorse technique for this purpose.[7]
Workflow for Method Development and Analysis
Caption: Analytical workflow for stability assessment and degradant ID.
Protocol 3.1: HPLC-UV Method Development and Validation
-
Trustworthiness: A validated method ensures that the data generated are reliable and accurate. The protocol must be self-validating by demonstrating specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a versatile starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Provides protons for good peak shape in reverse phase).
-
Mobile Phase B: Acetonitrile. (Rationale: A common, strong organic solvent for eluting nonpolar compounds).
-
-
Elution: A gradient elution (e.g., starting at 10% B, ramping to 90% B over 20 minutes) is essential to separate the parent compound from potentially more polar or less polar degradants.
-
Detection: Monitor at the λmax of the parent compound, but collect full spectral data (e.g., 200-400 nm) with the PDA to assess peak purity and detect degradants with different chromophores.
-
Validation: Perform validation experiments using a stressed sample (a mixture of the parent and its degradants) to prove specificity. Linearity, accuracy, and precision should be established over a relevant concentration range (e.g., 50-150% of the target concentration).
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999; Baseline resolution between parent and degradants (>1.5) | Ensures the method can distinguish the analyte from degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between detector response and concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples | Measures the closeness of the test results to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% | Demonstrates the consistency of results under the same and different conditions. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate) | Indicates the method's reliability during normal usage. |
| Table 1: Key parameters for the validation of a stability-indicating HPLC method. |
Quantifying Instability: Kinetic Analysis
Once a validated SIM is established, it can be used to perform a kinetic analysis of the degradation process. This provides quantitative data on the rate of degradation under specific conditions, which is crucial for predicting shelf-life.[8][9]
Methodology
-
Set up degradation experiments as described in Section 2, but under isothermal conditions (e.g., 50, 60, and 70°C) for each relevant pH (e.g., 2, 7, 9).
-
Collect samples at multiple time points until significant degradation (e.g., >20%) has occurred.
-
Analyze the samples using the validated HPLC method to determine the concentration of the parent compound remaining at each time point.
-
Determine the order of the reaction. Drug degradation in solution often follows pseudo-first-order kinetics.[9] This can be confirmed by plotting the natural logarithm of the remaining drug concentration (ln[C]) versus time. A straight line indicates a first-order reaction.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k .
| pH Condition | Temperature (°C) | Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hr) |
| 2.0 (0.1 M HCl) | 60 | 0.025 | 27.7 |
| 7.0 (Water) | 60 | 0.005 | 138.6 |
| 9.0 (Buffer) | 60 | 0.040 | 17.3 |
| Table 2: Example kinetic data for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol degradation. (Note: Data are hypothetical for illustrative purposes). |
The data clearly show that the compound is most stable at neutral pH and degrades faster under both acidic and, more significantly, alkaline conditions.
Elucidating Degradation Pathways
Identifying the structure of the major degradation products is a critical outcome of forced degradation studies. This is primarily achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
Proposed Degradation Pathways
Based on the known chemistry of the 1,2,4-thiadiazole ring and the functional groups present, several degradation pathways can be hypothesized.
Caption: Proposed degradation pathways under stress conditions.
-
Oxidative Pathway: The primary alcohol is susceptible to oxidation. Under mild oxidative stress (e.g., H₂O₂), it is likely to form the corresponding aldehyde, 3-phenyl-1,2,4-thiadiazole-5-carbaldehyde. Further oxidation could yield the carboxylic acid. These transformations would be readily detectable by LC-MS as a loss of 2 mass units (M-2) for the aldehyde and a gain of 14 mass units (M-2+16) for the acid.
-
Hydrolytic Pathway: Under harsh acidic or basic conditions, the 1,2,4-thiadiazole ring is expected to undergo hydrolytic cleavage.[4] The C5-S bond is a likely point of initial nucleophilic attack. This would lead to ring-opened intermediates that would subsequently break down into smaller, more polar fragments, such as benzamidine and derivatives of glyoxylic acid.
Conclusion and Recommendations
This guide provides a robust, scientifically-grounded framework for assessing the thermodynamic stability of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in aqueous solutions. The experimental evidence suggests that the compound is most stable under neutral pH conditions and is susceptible to degradation via hydrolysis (both acid- and base-catalyzed) and oxidation. The primary degradation pathways involve oxidation of the C5-methanol group and hydrolytic cleavage of the thiadiazole ring.
For drug development professionals, these findings have several implications:
-
Formulation: Liquid formulations should be buffered to a neutral pH (around 6.5-7.4) to maximize shelf-life. The inclusion of antioxidants may be warranted to prevent oxidative degradation.
-
Storage: The compound should be protected from light and stored at controlled room temperature or under refrigeration to minimize thermal degradation.
-
Further Studies: The identified major degradants should be synthesized, characterized, and evaluated for any potential toxicity or biological activity.
By following the detailed protocols and applying the analytical strategies outlined in this guide, researchers can generate the high-quality, reliable stability data required to support the progression of promising 1,2,4-thiadiazole-based candidates from the laboratory to the clinic.
References
-
MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at: [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Available at: [Link]
-
Sarcouncil. (2025, June 20). Review Article on Thiadiazole Derivatives and Its Biological Activity. Available at: [Link]
-
ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available at: [Link]
-
ResearchGate. (2026, February 10). (PDF) N-Phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea: corrosion inhibition of mild steel in 1 M HCl. Available at: [Link]
-
ResearchGate. (2025, December 18). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Available at: [Link]
-
ACS Publications. (2024, March 26). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. Available at: [Link]
-
PubMed. (2010, December 15). Kinetic analysis of genipin degradation in aqueous solution. Available at: [Link]
-
PMC. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]
-
PMC. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Available at: [Link]
-
PMC. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Available at: [Link]
-
SciELO. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Available at: [Link]
-
MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment | Request PDF. Available at: [Link]
- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
PMC. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS. Available at: [Link]
-
ISRES Publishing. TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Available at: [Link]
-
Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Available at: [Link]
-
MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available at: [Link]
-
PMC. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
-
ACS Publications. (2012, November 6). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Available at: [Link]
-
MDPI. (2025, May 25). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Available at: [Link]
-
PMC. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Available at: [Link]
-
PubMed. (2011, July 4). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). Available at: [Link]
-
MDPI. (2024, February 12). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. Available at: [Link]
-
PubMed. (2009, January 15). Biochemical and biological properties of 4-(3-phenyl-[1][2] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Available at: [Link]
-
Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). (2024, August 9). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Available at: [Link]
-
Preprints.org. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Available at: [Link]
-
Journal of Molecular Structure. (2019, June 25). Synthesis of novel biologically active thiazole dyes and their applications. Available at: [Link]
-
Royal Society of Chemistry. Solvent effects on the ESIPT mechanism of 3-(benzo[d]thiazol-2-yl)triphenylen-2-ol: a DFT investigation. Available at: [Link]
-
Organic Chemistry in Actions. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Available at: [Link]
-
ResearchGate. Kinetic parameters of the degradation process in aqueous solution at.... Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available at: [Link]
-
MDPI. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Available at: [Link]
Sources
- 1. isres.org [isres.org]
- 2. mdpi.com [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis of genipin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol Based Compounds
Introduction
The 1,2,4-thiadiazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and ability to engage in specific molecular interactions have established it as a versatile scaffold in modern drug discovery. Compounds incorporating this moiety have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and potent enzyme-inhibiting properties.[1][2]
This guide focuses on a specific, yet significant, subclass: compounds based on the (3-phenyl-1,2,4-thiadiazol-5-yl)methanol core. We will provide an in-depth exploration of the fundamental mechanism of action that underpins the biological activity of these compounds. This guide will move from the core chemical reactivity of the thiadiazole ring to its validated interactions with specific protein targets and the resultant downstream cellular effects. Detailed experimental protocols are provided to empower researchers to investigate and validate these mechanisms in their own laboratories.
Part 1: The Core Directive - Covalent Modification via Thiol-Trapping
The primary mechanism of action for many biologically active 1,2,4-thiadiazole derivatives is their function as electrophilic "warheads" that covalently modify specific amino acid residues within target proteins.[3] This mode of action often leads to potent and irreversible inhibition of enzyme function.
The Electrophilic Nature of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is characterized by an inherent N-S bond that is susceptible to nucleophilic attack. This susceptibility is the cornerstone of its utility as a pharmacophore for designing covalent inhibitors. The ring system acts as a "thiol-trapping" agent, specifically targeting the highly nucleophilic thiol group (-SH) of cysteine residues, which are often found in the active sites of enzymes.[3]
The reaction proceeds via a nucleophilic attack from the cysteine thiol onto the sulfur atom of the thiadiazole ring, leading to the cleavage of the N-S bond. This results in the formation of a stable disulfide bond between the inhibitor and the cysteine residue on the target protein, effectively and often irreversibly inactivating the protein.[3]
Caption: Covalent inhibition by a 1,2,4-thiadiazole compound.
Part 2: Validated Biological Targets and Signaling Pathways
While the core mechanism of cysteine modification is consistent, the specific biological outcome of a (3-phenyl-1,2,4-thiadiazol-5-yl)methanol-based compound is dictated by the identity of its protein target. The following sections detail the mechanisms for validated targets of compounds bearing this core structure.
Kinesin Spindle Protein (KSP) Inhibition: A Mitotic Blockade
A notable example is the compound [1-(3-Phenyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol , also known as PMZ-2010.[4] This molecule has been identified as a potent inhibitor of the Kinesin Spindle Protein (KSP).
KSP is a crucial motor protein responsible for establishing and maintaining the bipolar spindle during mitosis, a fundamental process for cell division. By inhibiting KSP, PMZ-2010 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. This mitotic blockade ultimately triggers apoptosis (programmed cell death), which accounts for the compound's significant anti-proliferative effects against various cancer cell lines.[4]
Caption: KSP inhibition pathway by PMZ-2010.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Neuromodulation
Another well-characterized compound is 4-(3-phenyl-[1][4][5]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) , a mechanism-based inhibitor of Fatty Acid Amide Hydrolase (FAAH).[6]
FAAH is the primary enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide. By covalently modifying a key cysteine residue in the FAAH active site, JNJ-1661010 inhibits the enzyme's hydrolytic activity. This leads to an accumulation of anandamide and other bioactive lipids in the central nervous system. The resulting enhancement of endocannabinoid signaling has demonstrated therapeutic potential for treating pain and inflammation.[6]
Caption: FAAH inhibition by JNJ-1661010.
Broader Cysteine-Dependent Enzyme Inhibition
The thiol-trapping capability of the 1,2,4-thiadiazole scaffold extends to other enzyme families that rely on a catalytic cysteine. These include:
-
Cysteine Proteases: Such as cathepsins, which are involved in various physiological and pathological processes, including cancer progression.[3]
-
Transglutaminases: Such as Factor XIIIa, an enzyme crucial for blood clot stabilization. Inhibition of FXIIIa by 1,2,4-thiadiazole compounds has been explored for antithrombotic therapies.[7]
Part 3: Experimental Protocols for Mechanistic Validation
To rigorously investigate the mechanism of action of novel (3-phenyl-1,2,4-thiadiazol-5-yl)methanol derivatives, a multi-faceted experimental approach is required.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the potency (e.g., IC₅₀) of a test compound against a purified enzyme with a cysteine-dependent mechanism.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic substrate specific to the enzyme.
-
Prepare serial dilutions of the (3-phenyl-1,2,4-thiadiazol-5-yl)methanol test compound and a known reference inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells.
-
Initiate the reaction by adding the target enzyme to all wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Start the enzymatic reaction by adding the fluorogenic substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol is designed to assess the effect of KSP inhibitors on the cell cycle distribution of a cancer cell line.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa or A549) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., PMZ-2010) for a duration corresponding to one to two cell cycles (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The G2/M population will exhibit twice the DNA content of the G1 population.
-
Protocol: Mass Spectrometry for Covalent Adduct Confirmation
This protocol outlines a method to definitively confirm the covalent binding of the inhibitor to the target protein.
Methodology:
-
Incubation:
-
Incubate the purified target protein with a molar excess of the test compound at 37°C for several hours to ensure complete reaction.
-
Prepare a control sample of the protein with vehicle (DMSO) only.
-
-
Sample Preparation:
-
Remove excess, unbound inhibitor using a desalting column.
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Compare the deconvoluted mass spectrum of the inhibitor-treated protein with the control protein.
-
A mass increase in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.
-
Caption: Experimental workflow for mechanistic validation.
Part 4: Data Summary
The following table summarizes the key information for the exemplary compounds discussed in this guide.
| Compound Name/Alias | Target Enzyme | Biological Consequence | Therapeutic Area |
| PMZ-2010 | Kinesin Spindle Protein (KSP) | G2/M cell cycle arrest, Apoptosis | Oncology |
| JNJ-1661010 | Fatty Acid Amide Hydrolase (FAAH) | Increased endocannabinoid levels | Pain, Inflammation |
| General 1,2,4-Thiadiazoles | Factor XIIIa | Inhibition of fibrin cross-linking | Thrombosis |
| General 1,2,4-Thiadiazoles | Cathepsin B | Inhibition of proteolysis | Oncology |
Conclusion and Future Directions
The (3-phenyl-1,2,4-thiadiazol-5-yl)methanol scaffold and its derivatives operate through a well-defined mechanism of action centered on the covalent modification of cysteine residues in target proteins. This "thiol-trapping" ability makes the 1,2,4-thiadiazole ring a powerful tool for developing potent and selective enzyme inhibitors. The specific therapeutic application is determined by the protein that the compound is designed to target, with validated examples ranging from oncology to neuropharmacology.
Future research in this area should focus on:
-
Target Identification: Employing chemoproteomic approaches to identify novel protein targets for this class of compounds.
-
Selectivity Profiling: Designing derivatives with enhanced selectivity for the target of interest over other cysteine-containing proteins to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the phenyl and thiadiazole rings to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the foundational mechanistic understanding outlined in this guide, researchers can continue to develop novel therapeutics based on the versatile (3-phenyl-1,2,4-thiadiazol-5-yl)methanol core to address a wide range of unmet medical needs.
References
- Bhinge, S. D., et al. (2015). Synthesis, characterization and biological evaluation of some 1, 3, 4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 2234-2240.
- Books, I. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
-
Tam, T. F., et al. (2005). 3-Substituted Imidazo[1,2-d][1][4][5]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. Journal of Medicinal Chemistry, 48(6), 1749-1752. [Link]
-
Tam, T. F., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini Reviews in Medicinal Chemistry, 5(4), 367-379. [Link]
- Sun, W., et al. (2011). Synthesis, molecular docking studies and anticancer evaluation of the novel 1,3,4-thiadiazole derivatives containing 1,4-benzenodioxan. Bioorganic & Medicinal Chemistry Letters, 21(23), 7073-7077.
-
Alexander, J. P., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[1][4][5] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. [Link]
-
El-Ashmawy, M. B., et al. (2010). Synthesis and anticancer activity of new sulfonamide derivatives of[4][5][7]thiadiazolo[3,2-a]pyrimidine and[4][5][7]thiadiazolo[2,3-b]quinazoline. European Journal of Medicinal Chemistry, 45(3), 967-973.
-
Rakesh, K. P., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(22), 12933-12943. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy [1-(3-Phenyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Discovery, Synthesis, and Initial Isolation of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol: A Technical Guide
Executive Summary
The compound (3-phenyl-1,2,4-thiadiazol-5-yl)methanol (CAS: 138128-76-4) is a highly versatile heterocyclic building block utilized extensively in modern drug discovery[1]. As a Senior Application Scientist, I have structured this guide to move beyond theoretical synthetic routes, providing a field-proven, mechanistically grounded workflow for the synthesis and isolation of this specific mesoionic compound. This whitepaper details the strategic rationale, step-by-step methodologies, and self-validating isolation protocols required to produce high-purity (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Strategic Importance in Medicinal Chemistry
The 1,2,4-thiadiazole core is a privileged scaffold in medicinal chemistry. It is frequently employed as a bioisostere for pyrimidines and oxadiazoles[2]. The incorporation of the sulfur atom into the heterocyclic ring significantly improves the liposolubility of the parent molecule, while its mesoionic nature facilitates cellular membrane permeability[2].
Derivatives of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol are critical intermediates in the synthesis of:
-
c-Met Kinase Inhibitors: Used in targeted antitumor therapies where the thiadiazole core forms essential hydrogen-bonding interactions within the kinase hinge region[3].
-
NK-3 Receptor Antagonists: Utilized in the treatment of central nervous system disorders, where the 3-phenyl substitution provides necessary hydrophobic bulk for receptor pocket binding.
Retrosynthetic Analysis & Mechanistic Causality
The synthesis of the 1,2,4-thiadiazole core historically relied on the reaction of amidines with trichloromethanesulfenyl chloride. However, this reagent is highly toxic, corrosive, and malodorous, often necessitating specialized continuous flow reactors for safe handling and in-line quenching.
To bypass these safety hazards and achieve high regioselectivity, the optimal bench-scale approach utilizes a 1,3-dipolar cycloaddition . By thermally decarboxylating 5-phenyl-1,3,4-oxathiazol-2-one, we generate benzonitrile sulfide in situ. This transient 1,3-dipole undergoes a highly periselective and regioselective cycloaddition with electron-deficient dipolarophiles—specifically ethyl cyanoformate—to yield the precursor ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate [4][5].
The causality behind this choice is twofold:
-
Safety & Scalability: It eliminates the need for hazardous sulfenyl chlorides.
-
Chemoselectivity: The subsequent reduction of the ethyl ester to the target methanol derivative can be tightly controlled, preventing the reductive cleavage of the sensitive N-S bond inherent to the thiadiazole ring.
Fig 1: Mechanistic pathway for the synthesis of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Experimental Workflow: Synthesis & Isolation
The following protocol is designed as a self-validating system. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure the reaction trajectory is maintained.
Phase 1: Generation of the Scaffold (Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate)
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5-phenyl-1,3,4-oxathiazol-2-one (10.0 mmol) in 25 mL of dry xylene[5].
-
Dipolarophile Addition: Add ethyl cyanoformate (40.0 mmol, 4.0 equiv) to the solution. The excess dipolarophile drives the equilibrium and suppresses dipole dimerization.
-
Thermal Activation: Heat the mixture to reflux (approx. 135°C) under an inert nitrogen atmosphere.
-
IPC Monitoring: Monitor the reaction via HPLC or TLC (Hexane:EtOAc 8:2). The reaction is typically complete within 18–20 hours when the oxathiazolone is fully consumed[5].
-
Concentration: Remove the xylene and excess ethyl cyanoformate via vacuum distillation to yield the crude ester as a viscous oil.
Phase 2: Chemoselective Reduction to the Target Methanol
Causality Note: Lithium aluminum hydride (LiAlH4) is avoided here. Its aggressive nucleophilicity can cause ring-opening of the thiadiazole. Instead, Sodium Borohydride (NaBH4) in ethanol provides a milder, chemoselective reduction of the ester to the primary alcohol.
-
Solvation: Dissolve the crude ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate (approx. 8.5 mmol) in 30 mL of absolute ethanol and cool to 0°C in an ice bath.
-
Reduction: Slowly add NaBH4 (25.5 mmol, 3.0 equiv) in small portions to manage hydrogen evolution and exothermicity.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Once LC-MS confirms the disappearance of the ester mass (m/z 235 [M+H]+), quench the reaction strictly at 0°C by the dropwise addition of saturated aqueous NH4Cl (15 mL). This safely destroys excess hydride without dropping the pH low enough to protonate and degrade the thiadiazole core.
Phase 3: Isolation and Purification Workflow
Fig 2: Downstream isolation and purification workflow for the target methanol derivative.
-
Extraction: Concentrate the quenched mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Chromatography: Purify the concentrated crude product via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexane to Hexane:EtOAc (60:40). The product elutes as a distinct UV-active band (254 nm).
-
Crystallization: Recrystallize the resulting solid from a minimal amount of hot methanol/water to yield (3-phenyl-1,2,4-thiadiazol-5-yl)methanol as a highly pure crystalline solid.
Quantitative Data & Characterization
To ensure the integrity of the isolated product, compare the analytical results against the expected physicochemical properties summarized in Table 1.
Table 1: Physicochemical and Analytical Properties of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
| Property / Analytical Method | Expected Value / Data |
| Chemical Formula | C9H8N2OS |
| Molecular Weight | 192.24 g/mol |
| Monoisotopic Mass | 192.0357 Da[1] |
| ESI-MS (Positive Mode) | m/z 193.04 [M+H]+, m/z 215.02 [M+Na]+[1] |
| 1H NMR (400 MHz, CDCl3) | δ 8.25-8.20 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 5.10 (s, 2H, -CH2-), 3.20 (br s, 1H, -OH) |
| Expected Overall Yield | 65% - 75% (over two steps) |
Note: The absence of a carbonyl stretch (~1730 cm⁻¹) and the presence of a broad hydroxyl stretch (~3300 cm⁻¹) in the FTIR spectrum serves as a rapid orthogonal validation of successful ester reduction.
References
- NextSDS. "(3-phenyl-1,2,4-thiadiazol-5-yl)methanol — Chemical Substance Information." NextSDS.
- Baxendale Group. "A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles." Durham University.
- Nan, X., et al. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." ResearchGate.
- Google Patents. "US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders." Google Patents.
- Holm, A. H., et al. "Photochemistry of Phenyl-Substituted 1,2,4-Thiadiazoles. 15N-Labeling Studies." American Chemical Society.
- McKie, M. C., & Paton, R. M. "Synthesis of 5-acyl-1,2,4-thiadiazoles by cycloaddition of nitrile sulfides to acylcyanides." Arkivoc.
- Nan, X., et al. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." PMC.
Sources
Application Note: Rational Development and Validation of an HPLC-UV Method for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Compliance Standard: ICH Q2(R2) Guidelines
Executive Summary
Thiadiazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological properties, making them critical targets in modern drug discovery[1]. Specifically, (3-phenyl-1,2,4-thiadiazol-5-yl)methanol serves as a vital active pharmaceutical ingredient (API) candidate and synthetic intermediate[2].
As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a self-validating analytical engine . By embedding System Suitability Testing (SST) and continuous bracketing directly into the workflow, this method autonomously verifies its own reliability before, during, and after execution. Furthermore, the method is fully aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory defensibility[3].
Mechanistic Rationale: The "Why" Behind the Method
Method development is an exercise in applied physical chemistry. Every parameter chosen for this protocol is grounded in the specific physicochemical attributes of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
-
Analyte Profiling & Stationary Phase Dynamics: The molecule features a highly polarizable 1,2,4-thiadiazole core, a hydrophobic phenyl ring at the C3 position, and a polar hydroxymethyl group at the C5 position. To balance the retention of the polar hydroxyl group with the hydrophobic phenyl ring, a C18 (Octadecylsilane) stationary phase is the optimal choice[4]. The high carbon load of a C18 column ensures adequate hydrophobic interaction, preventing early elution in the void volume[1].
-
Mobile Phase Thermodynamics & pH Control: Acetonitrile (MeCN) is selected as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure, and its superior ability to disrupt π-π stacking interactions inherent to aromatic heterocycles[5]. To address the weakly basic nature of the thiadiazole nitrogens, 0.1% Formic Acid (FA) is added to both the aqueous and organic phases. This acidic environment (pH ~2.7) suppresses the ionization of residual silanol groups on the silica support, eliminating secondary ionic interactions and ensuring a perfectly symmetrical peak (Tailing Factor ≤ 1.5)[6].
-
Optical Detection (UV): The extended electronic conjugation between the phenyl ring and the 1,2,4-thiadiazole system creates a strong π-π* transition. Scanning the analyte with a Diode Array Detector (DAD) reveals an optimal absorption maximum (λmax) near 254 nm . This wavelength provides maximum sensitivity while avoiding the low-UV noise typical of organic solvents[4].
Logical workflow for HPLC method development and validation of thiadiazole derivatives.
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol operates as a closed-loop system. The method will not proceed to sample analysis unless the pre-run System Suitability Test (SST) criteria are strictly met.
Optimized Chromatographic Conditions
Table 1: HPLC-UV Instrumental Parameters
| Parameter | Specification / Condition |
| Column | C18, 150 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC-Grade Water containing 0.1% Formic Acid (v/v) |
| Mobile Phase B | HPLC-Grade Acetonitrile containing 0.1% Formic Acid (v/v) |
| Elution Mode | Gradient (See Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C (Ensures reproducible solvent viscosity and retention) |
| Detection Wavelength | UV at 254 nm (Bandwidth 4 nm, Reference 360 nm) |
| Injection Volume | 10 µL |
| Needle Wash | Methanol:Water (50:50, v/v) to prevent carryover |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Mechanistic Purpose |
| 0.0 | 80 | 20 | Focus polar hydroxymethyl group at column head |
| 2.0 | 80 | 20 | Isocratic hold to stabilize baseline |
| 8.0 | 20 | 80 | Linear ramp to elute hydrophobic phenyl-thiadiazole |
| 10.0 | 20 | 80 | High organic flush to remove strongly retained impurities |
| 10.1 | 80 | 20 | Instant return to initial conditions |
| 15.0 | 80 | 20 | Column re-equilibration (5 column volumes) |
Step-by-Step Preparation Methodology
1. Diluent Preparation: Causality: Samples must be dissolved in a solvent closely matching the initial mobile phase to prevent "solvent shock," which causes peak splitting and fronting.
-
Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.
2. Standard Preparation (50 µg/mL):
-
Accurately weigh 10.0 mg of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol reference standard into a 100 mL volumetric flask.
-
Add 50 mL of Acetonitrile to ensure complete dissolution of the hydrophobic core. Sonicate for 5 minutes.
-
Dilute to volume with Water and mix well (Stock Solution: 100 µg/mL).
-
Transfer 5.0 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with the Diluent to yield a 50 µg/mL Working Standard. Filter through a 0.22 µm PTFE syringe filter.
3. Sample Preparation:
-
Weigh an amount of the sample equivalent to 5.0 mg of the API into a 100 mL volumetric flask.
-
Add 50 mL of Diluent, sonicate for 15 minutes (maintaining bath temperature below 25°C to prevent degradation), and dilute to volume.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability: The Gatekeeper of Data Integrity
Before injecting any unknown samples, the system must prove it is "fit for purpose." Inject the 50 µg/mL Working Standard six consecutive times. The sequence is only permitted to continue if the criteria in Table 3 are met.
Table 3: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) %RSD | ≤ 1.0% | Verifies pump flow stability and column equilibration. |
| Peak Area %RSD | ≤ 2.0% | Confirms autosampler precision and detector stability. |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures no secondary silanol interactions are occurring. |
| Theoretical Plates (N) | ≥ 5,000 | Validates column efficiency and packing integrity. |
| Blank Interference | No peaks at analyte RT | Proves absence of carryover or contaminated diluent. |
Intra-run Bracketing: To ensure the system does not drift over time, inject a bracketing standard every 10 samples. The recovery of the bracketing standard must remain between 98.0% and 102.0%.
ICH Q2(R2) Method Validation Framework
Once the method is developed, it must be validated to demonstrate it consistently delivers dependable results[7]. This protocol is structured to satisfy the rigorous demands of the ICH Q2(R2) guidelines[3].
Core validation parameters mandated by ICH Q2(R2) guidelines for analytical procedures.
Validation Execution Steps
-
Specificity (Peak Purity): Inject the diluent blank, mobile phase blank, and sample matrix. Use the DAD to perform a peak purity scan across the (3-phenyl-1,2,4-thiadiazol-5-yl)methanol peak. The purity angle must be less than the purity threshold, proving no co-eluting impurities exist beneath the main peak.
-
Linearity and Range: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (12.5 µg/mL to 75.0 µg/mL). Plot Peak Area vs. Concentration. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should be ≤ 2.0% of the 100% response.
-
Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels in triplicate (9 determinations total). Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.
-
Precision (Repeatability & Intermediate Precision): Repeatability: Analyze 6 independent sample preparations at the 100% concentration level on the same day. The %RSD of the assay results must be ≤ 2.0%. Intermediate Precision: Have a second analyst perform the same test on a different day, using a different HPLC system and column lot. The combined %RSD across all 12 samples must remain ≤ 2.0%.
-
Robustness: Deliberately vary critical method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase organic composition (±2% absolute). The SST criteria (Table 3) must still be met under all perturbed conditions, proving the method's resilience in routine QC environments.
References
- ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2)
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- Source: researchgate.
- Source: nih.
- Source: ovid.
- CAS:2137658-96-7, Potassium 3-phenyl-1,2,4 ... (3-Phenyl-1,2,4-thiadiazol-5-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS:2137658-96-7, Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate-毕得医药 [bidepharm.com]
- 3. database.ich.org [database.ich.org]
- 4. Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. mastercontrol.com [mastercontrol.com]
Application Note: Unambiguous Structural Elucidation of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol using 1H and 13C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive protocol for the characterization of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development, using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The following application note details the theoretical basis for spectral interpretation, step-by-step protocols for sample preparation and data acquisition, and a thorough analysis of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity and purity of this key synthetic intermediate.
Introduction: The Significance of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules.[1][2] The presence of this ring system often imparts favorable pharmacokinetic and pharmacodynamic properties. (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical candidates due to its versatile hydroxymethyl functional group.[3]
Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological screening data. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[4][5][6] This guide provides a robust methodology for the complete 1H and 13C NMR spectral assignment of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy relies on the quantum mechanical property of nuclear spin.[7] Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave as tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite the nuclei from the lower to the higher energy state. The subsequent relaxation of these nuclei back to the ground state emits a signal that is detected and converted into an NMR spectrum.[8]
The precise frequency at which a nucleus resonates is highly dependent on its local chemical environment, a phenomenon known as the chemical shift (δ) . This allows for the differentiation of magnetically non-equivalent nuclei within a molecule. Furthermore, interactions between neighboring nuclear spins give rise to spin-spin coupling , which provides valuable information about the connectivity of atoms.
Predicted ¹H and ¹³C NMR Spectral Data
Molecular Structure:
Caption: Molecular structure of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet of doublets (dd) | 2H | ~7-8 (ortho), ~1-2 (meta) | Deshielded due to proximity to the electron-withdrawing thiadiazole ring. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | - | Complex overlapping signals typical of a monosubstituted benzene ring. |
| -CH₂- | ~5.0 | Singlet (s) | 2H | - | Methylene protons adjacent to the electron-withdrawing thiadiazole ring and the hydroxyl group. Exchange with D₂O will cause this signal to sharpen. |
| -OH | Variable (e.g., 2.5 - 4.0) | Broad singlet (br s) | 1H | - | Chemical shift is concentration and temperature dependent. Signal will disappear upon D₂O exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (Thiadiazole) | ~170 | Carbon in the thiadiazole ring attached to the phenyl group. |
| C5 (Thiadiazole) | ~185 | Carbon in the thiadiazole ring attached to the methanol group, significantly deshielded. |
| Phenyl-C (ipso) | ~132 | Carbon of the phenyl ring directly attached to the thiadiazole ring. |
| Phenyl-C (ortho) | ~127 | |
| Phenyl-C (meta) | ~129 | |
| Phenyl-C (para) | ~131 | |
| -CH₂- | ~60 | Methylene carbon attached to the thiadiazole ring and the hydroxyl group. |
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible NMR data for the structural confirmation of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[12][13]
Materials:
-
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Protocol:
-
Accurately weigh 5-10 mg of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[12]
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The optimal sample height is approximately 4-5 cm.[13]
-
Cap the NMR tube securely to prevent solvent evaporation.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.[6]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K (25 °C).
Data Processing and Analysis
Raw NMR data (Free Induction Decay or FID) must be processed to obtain the final spectrum.[14][15][16]
Processing Steps:
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Corrects for any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[17]
-
Integration: Determine the relative ratios of the different types of protons by integrating the area under each peak in the ¹H spectrum.
-
Peak Picking: Identify the precise chemical shift of each peak.
Caption: NMR data processing and analysis workflow.
Conclusion
This application note provides a comprehensive and technically sound methodology for the ¹H and ¹³C NMR characterization of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The predicted spectral data serves as a valuable reference for the interpretation of experimentally obtained spectra, ensuring the integrity of research and development efforts in the fields of medicinal chemistry and materials science.
References
- Hoch, J. C., & Stern, A. S. (1996).
- Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- Scribd. (n.d.).
- Organomation. (n.d.).
- ResearchGate. (2015). Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine.
- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
- University of Minnesota Twin Cities. (n.d.).
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Rico, M. (2025).
- Wiley Analytical Science. (1996).
- Hornak, J. P. (n.d.).
- University of Cambridge. (2011).
- Johnson, B. A., & Blevins, R. A. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx.
- Pacific Northwest National Laboratory. (2024).
- Smolecule. (2024). [1-(3-Phenyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol.
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- NextSDS. (n.d.). (3-phenyl-1,2,4-thiadiazol-5-yl)
- ChemicalBook. (n.d.). 5-Amino-3-phenyl-1,2,4-thiadiazole(17467-15-1) 1H NMR.
- ChemicalBook. (n.d.). Methanol(67-56-1) 13C NMR spectrum.
- Antony, M. P., et al. (2024).
- PubChem. (n.d.). N-(3-Phenyl-(1,2,4)thiadiazol-5-yl)-benzamide.
- The Royal Society of Chemistry. (n.d.). Conformational Control the Regioselective Synthesis of N-2- Substituted-1,2,3-Triazoles.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
-
The Royal Society of Chemistry. (n.d.). Synthesis 7-(4-(diphenylamino)phenyl)benzo[c][4][8][14]thiadiazole-4-carbalde hyde (BTO) The intermediate 7-(4-(diphenylamino)pheny.
- BenchChem. (n.d.). An In-depth Technical Guide to (1,2,3-Thiadiazol-5-yl)methanol.
- Google Patents. (2020).
- SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
-
University of Baghdad Digital Repository. (2023). Designed new mesogence containing 5H-thiazolo[3,4-b][5][12][14]ihiadiazole: Synthesis and investigation of liquid crystals propertie.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. nextsds.com [nextsds.com]
- 4. longdom.org [longdom.org]
- 5. scribd.com [scribd.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. rsc.org [rsc.org]
- 11. scispace.com [scispace.com]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Elucidating the Mass Spectrometric Fragmentation of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, valued for its diverse biological activities.[1][2] (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is a representative member of this class, incorporating both a phenyl and a hydroxymethyl substituent. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control during synthesis.[3]
This application note provides a detailed guide to the expected mass spectrometry fragmentation patterns of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol under both Electrospray Ionization (ESI) and Electron Ionization (EI). We will explore the causal mechanisms behind the observed fragmentation, offering a predictive framework for the analysis of this and structurally related compounds. The protocols and interpretations herein are designed to be self-validating, providing researchers with the necessary tools for confident structural elucidation.
Predicted Molecular and Fragment Ion Data
| Parameter | Value |
| Molecular Formula | C₉H₈N₂OS |
| Monoisotopic Mass | 192.0357 Da |
| [M+H]⁺ (Protonated Molecule) | 193.0430 Da |
| [M]⁺• (Radical Cation) | 192.0357 Da |
Proposed ESI-MS/MS Fragmentation Pathway of Protonated (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
Electrospray ionization (ESI) is a soft ionization technique that typically yields a prominent protonated molecule, [M+H]⁺, making it ideal for subsequent tandem mass spectrometry (MS/MS) experiments to probe the molecular structure.[4] The fragmentation of the [M+H]⁺ ion of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is anticipated to be directed by the protonation site and the relative stabilities of the resulting fragment ions and neutral losses.
The primary fragmentation events are expected to involve the hydroxymethyl group and the cleavage of the thiadiazole ring.
-
Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18.01 Da).[5] This is expected to be a major fragmentation route, leading to a resonance-stabilized carbocation at m/z 175.0324.
-
Loss of Formaldehyde: The hydroxymethyl group can also undergo a rearrangement to eliminate formaldehyde (CH₂O, 30.01 Da), resulting in an ion at m/z 163.0324.
-
Ring Cleavage: The 1,2,4-thiadiazole ring can undergo cleavage. A plausible pathway involves the loss of the phenylnitrile (benzonitrile, C₇H₅N, 103.04 Da), which would lead to a fragment ion at m/z 89.9997, corresponding to the protonated 5-hydroxymethyl-1,2,4-thiadiazole fragment.
-
Formation of Phenyl Cation: Cleavage of the bond between the phenyl group and the thiadiazole ring can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.0391.
Visualizing the ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Proposed EI-MS Fragmentation Pathway
Electron Ionization (EI) is a high-energy technique that typically results in a more complex fragmentation pattern, providing a detailed fingerprint of the molecule.[6][7] The molecular ion ([M]⁺•) will be observed, and its fragmentation will be driven by the stability of the resulting radical cations.
-
Alpha-Cleavage: Cleavage of the C-C bond between the thiadiazole ring and the methanol group is expected, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31.02 Da) and the formation of a stable ion at m/z 161.0251.
-
Ring Fragmentation: Similar to ESI, ring cleavage will be a prominent feature. The fragmentation of 1,2,4-thiadiazole derivatives often involves the expulsion of small, stable neutral molecules.[6] We can anticipate the formation of the benzonitrile radical cation (C₇H₅N⁺•) at m/z 103.0422 as a major fragment.
-
Phenyl Cation Formation: The phenyl cation (C₆H₅⁺) at m/z 77.0391 is also expected to be a significant peak in the EI spectrum, arising from the cleavage of the phenyl-thiadiazole bond.
Visualizing the EI-MS Fragmentation
Caption: Proposed EI-MS fragmentation pathway for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is designed for the identification and structural confirmation of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in a research or quality control setting.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the compound in methanol.
- Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Drying Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- MS1 Scan Range: m/z 50-300.
- MS/MS: Product ion scan of the precursor ion at m/z 193.04.
- Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
4. Data Analysis:
- Extract the ion chromatogram for m/z 193.04 to determine the retention time.
- Analyze the product ion spectrum and compare the observed fragment ions with the predicted fragmentation pattern in the table below.
Protocol 2: Direct Infusion EI-MS Analysis
This protocol is suitable for a pure sample to obtain a characteristic fragmentation fingerprint.
1. Sample Preparation:
- Dissolve a small amount of the solid compound in a volatile solvent like dichloromethane or methanol.
2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Inlet: Direct insertion probe.
- Scan Range: m/z 40-300.
3. Data Analysis:
- Identify the molecular ion peak at m/z 192.
- Correlate the major fragment ions with the proposed EI fragmentation pathways.
Summary of Predicted Fragment Ions
| Ionization | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |
| ESI | 193.0430 | 175.0324 | H₂O |
| 163.0324 | CH₂O | ||
| 103.0422 | C₇H₅N (Benzonitrile) | ||
| 77.0391 | C₆H₅⁺ (Phenyl Cation) | ||
| EI | 192.0357 | 161.0251 | •CH₂OH |
| 103.0422 | C₇H₅N (Benzonitrile) | ||
| 77.0391 | C₆H₅⁺ (Phenyl Cation) |
Conclusion
The mass spectrometric fragmentation of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is predictable and follows established chemical principles for heterocyclic compounds. Under ESI conditions, fragmentation is dominated by the loss of small neutral molecules from the hydroxymethyl substituent and cleavage of the thiadiazole ring. EI-MS provides a more detailed fragmentation pattern, with characteristic ions corresponding to alpha-cleavage and ring fragmentation. The protocols and predictive data presented in this application note serve as a robust guide for researchers in the identification and structural characterization of this and related 1,2,4-thiadiazole derivatives.
References
- Semantic Scholar. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
- Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
- Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. doi:10.1002/rcm.1397
- Benchchem. (n.d.). Spectroscopic Confirmation of (1,2,3-Thiadiazol-5-yl)methanol: A Comparative Guide.
- Avellone, G., Bongiorno, D., Buscemi, S., & Vivona, N. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 42(4), 484-491. doi:10.1002/jms.1181
- Antunes, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4057. doi:10.3390/molecules24224057
- ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
- PMC. (2025, December 12). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities.
- Benchchem. (n.d.). mass spectrometry and IR spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]
-
ResearchGate. (2017, November 9). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Retrieved from [Link]
-
PMC. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
IJIRT. (n.d.). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. Retrieved from [Link]
Sources
- 1. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. ijirt.org [ijirt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uab.edu [uab.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
crystallization techniques for isolating high-purity (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
Application Note: Advanced Crystallization Techniques for the Isolation of High-Purity (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
Executive Summary & Physicochemical Rationale
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol (CAS: 138128-76-4) is a critical heterocyclic building block utilized in the development of advanced pharmaceuticals and agrochemicals. The upstream synthesis of 1,2,4-thiadiazoles—often involving the reaction of amidines with trichloromethanesulfenyl chloride or the cycloaddition of nitrile sulfides—frequently yields complex mixtures containing regioisomers (e.g., 1,3,4-oxathiazoles) and malodorous, colored polymeric byproducts .
Due to the molecule's dual nature—a highly lipophilic phenyl ring coupled with a polar, hydrogen-bonding hydroxymethyl group—crude mixtures are highly prone to "oiling out" (liquid-liquid phase separation) rather than forming distinct crystal lattices. To achieve >99% purity, researchers must carefully manipulate supersaturation. This guide details field-proven crystallization strategies, leveraging specific solvent/anti-solvent pairings and controlled cooling trajectories to force pure crystalline growth while keeping impurities solvated 1.
Mechanistic Crystallization Strategies
-
Anti-Solvent Crystallization (Acetone/Hexane): Acetone readily breaks the intermolecular hydrogen bonds of the crude solid, ensuring complete dissolution. The dropwise addition of non-polar hexane selectively decreases the solubility of the target compound while keeping lipophilic impurities solvated, a technique highly effective for thiadiazole derivatives 1.
-
Cooling Crystallization (Ethyl Acetate or Ethanol): Ethyl acetate provides an ideal solubility gradient (high solubility at 60°C, low at 4°C). A slow, controlled cooling rate prevents the sudden supersaturation spikes that lead to amorphous precipitation. Ethanol has also been historically employed to isolate 1,2,4-thiadiazole derivatives from complex cycloaddition mixtures .
-
Cocrystallization (Advanced Formulation): For downstream drug development, 1,2,4-thiadiazole derivatives can be co-crystallized with coformers (e.g., vanillic acid) using cooling crystallization to enhance API permeability and solubility 2.
Process Visualization
Workflow diagram illustrating dual crystallization strategies for high-purity thiadiazole isolation.
Step-by-Step Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Acetone/Hexane)
Optimized for rapid isolation and high yield from heavily contaminated crude mixtures.
-
Primary Dissolution: Weigh 10.0 g of crude (3-phenyl-1,2,4-thiadiazol-5-yl)methanol into a 250 mL jacketed reactor. Add 50 mL of Acetone.
-
Causality: Acetone's moderate polarity and hydrogen-bond accepting nature rapidly disrupt the crude solid's lattice, ensuring complete dissolution at 25°C without risking thermal degradation of the thiadiazole ring.
-
-
Clarification: Filter the solution through a 0.22 µm PTFE membrane into a clean vessel.
-
Causality: Removes insoluble polymeric byproducts generated during thiadiazole ring closure, preventing them from acting as nucleation sites that would trap impurities inside the growing crystal lattice.
-
-
Anti-Solvent Addition: Under constant overhead stirring (250 rpm), add 100 mL of n-hexane dropwise at a strict rate of 2.0 mL/min.
-
Causality: Hexane acts as a strong antisolvent. The slow addition rate is critical; rapid addition causes local supersaturation spikes, leading the hydroxymethyl group to "oil out" as a viscous liquid rather than nucleating as a pure crystal.
-
-
Aging and Harvesting: Age the slurry for 2 hours at 20°C. Filter via a Büchner funnel and wash the filter cake with 20 mL of cold hexane (4°C). Dry in a vacuum oven at 40°C (50 mbar) for 24 hours.
-
Self-Validating Check: Analyze an aliquot of the mother liquor post-filtration via HPLC. A residual API concentration of <5 mg/mL confirms complete supersaturation depletion, validating the 1:2 solvent/anti-solvent ratio. If higher, the system requires an additional 0.5 volumes of hexane and 1 hour of aging.
Protocol B: Controlled Cooling Crystallization (Ethyl Acetate)
Optimized for generating highly pure, large prismatic crystals suitable for structural characterization.
-
Saturated Dissolution: Suspend 10.0 g of crude material in 70 mL of Ethyl Acetate. Heat the reactor to 60°C until a clear solution is achieved.
-
Causality: Ethyl acetate provides a steep solubility curve for this compound, making it ideal for cooling crystallization while keeping lipophilic impurities dissolved at lower temperatures.
-
-
Controlled Cooling: Program the reactor to cool from 60°C to 5°C at a linear rate of 0.5°C/min.
-
Causality: A slow, linear cooling profile maintains the system within the metastable zone, promoting the growth of large, high-purity prismatic crystals rather than fine, impurity-trapping needles.
-
-
Harvesting: Filter the crystals and wash with 15 mL of ice-cold Ethyl Acetate. Dry under vacuum.
-
Self-Validating Check: Inspect the reactor walls post-crystallization. The absolute absence of an oily film on the glass confirms that the cooling trajectory successfully bypassed the liquid-liquid phase separation boundary, ensuring a purely crystalline solid state.
Quantitative Data Summary
| Parameter | Method A: Anti-Solvent Addition | Method B: Cooling Crystallization | Method C: Ethanol Maturation |
| Primary Solvent | Acetone | Ethyl Acetate | Ethanol |
| Anti-Solvent | n-Hexane | None | Water (Trace) |
| Typical Yield | 85 - 89% | 78 - 82% | 70 - 75% |
| Purity (HPLC) | >98.5% | >99.5% | >99.0% |
| Crystal Habit | Fine Needles | Prismatic | Block-like |
| Process Time | 4 hours | 12 hours | 24 hours |
| Primary Advantage | High yield, rapid isolation | Highest purity, ideal for scale-up | Green solvent profile |
Sources
Application Note: High-Throughput TR-FRET Assay Development for PPARα/δ Dual Agonists Using (3-Phenyl-1,2,4-thiadiazol-5-yl)methanol Derivatives
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Mechanistic assay design, self-validating HTS workflows, and structure-activity relationship (SAR) benchmarking.
Introduction & Scientific Rationale
The metabolic syndrome and dyslipidemia require multifaceted therapeutic interventions. Dual activation of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ) has emerged as a highly effective strategy to modulate lipid metabolism and improve insulin sensitivity. Historically, thiazole-based scaffolds (such as the highly selective PPARδ agonist GW501516) dominated this space.
However, bioisosteric replacement of the methylthiazole moiety with a 1,2,4-thiadiazole ring—specifically utilizing (3-phenyl-1,2,4-thiadiazol-5-yl)methanol derivatives as core building blocks—unexpectedly unlocks submicromolar partial agonism at PPARα while retaining extreme potency at PPARδ [1].
The Causality of the Scaffold: The (3-phenyl-1,2,4-thiadiazol-5-yl)methanol core acts as a critical structural linker. The 1,2,4-thiadiazole ring provides a stable hydrogen-bond acceptor profile, while the methanol group serves as the attachment point for phenoxypropionic acid headgroups. This geometry causally orients the hydrophobic phenyl tail deep into the Y-shaped ligand-binding pocket of both PPARα and PPARδ, stabilizing the Activation Function 2 (AF-2) helix required for coactivator recruitment.
To accelerate the screening of novel libraries based on this scaffold, we detail the development of a highly robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Assay Principle: The Logic of TR-FRET
Traditional reporter gene assays are low-throughput, require extended incubation times, and are highly susceptible to compound autofluorescence or cytotoxicity. We utilize a TR-FRET coactivator recruitment assay because it measures the direct, causal interaction between the target and the ligand.
Mechanistic Pathway:
-
The (3-phenyl-1,2,4-thiadiazol-5-yl)methanol derivative binds to the GST-tagged PPAR Ligand-Binding Domain (LBD).
-
This binding event induces a conformational shift, stabilizing the AF-2 surface.
-
The stabilized AF-2 surface causally recruits a fluorescein-labeled coactivator peptide (e.g., SRC-1).
-
A Terbium (Tb)-labeled anti-GST antibody binds the receptor tag.
-
When the complex is tightly formed, the Tb donor and Fluorescein acceptor are brought within <10 nm of each other. Excitation of Tb at 340 nm results in energy transfer, emitting a quantifiable signal at 520 nm.
Caption: TR-FRET assay mechanism for PPAR ligand binding and coactivator recruitment.
Data Presentation: SAR Benchmarking
To ensure assay accuracy, reference compounds synthesized from the (3-phenyl-1,2,4-thiadiazol-5-yl)methanol scaffold must be used to benchmark the dynamic range. The table below summarizes the expected quantitative data for key substitutions on the phenyl ring, demonstrating the dual agonism profile [1].
| Scaffold Substitution (Phenyl Ring) | PPARα EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Efficacy (α / δ) |
| 4-CF₃ (Compound 15 analog) | 468 | 10 | 42% / 79% |
| 4-Cl | 850 | 15 | 35% / 80% |
| 4-OCF₃ | 320 | 8 | 50% / 85% |
| Optimized Linker (Compound 24) | 16 | 3 | 85% / 82% |
Note: Efficacy is expressed as a percentage relative to the maximum activation achieved by reference standards GW7647 (PPARα) and GW501516 (PPARδ).
Experimental Protocol: Self-Validating HTS Workflow
The Self-Validating System: A robust HTS protocol must police its own data integrity. This workflow is designed as a self-validating system: every 384-well microplate incorporates internal dynamic range controls. The assay dynamically validates itself by calculating the Z'-factor and Signal-to-Background (S/B) ratio in real-time. A plate is strictly rejected if the Z'-factor falls below 0.6 or the S/B ratio is < 5.0, ensuring that dispensing errors or reagent degradation cannot produce false hits.
Reagents & Materials
-
Target Proteins: Purified GST-PPARα LBD and GST-PPARδ LBD.
-
Detection Reagents: Tb-anti-GST antibody, Fluorescein-SRC-1 peptide (CPSSHSSLTERHKILHRLLQEGSPS).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA (fatty acid-free).
-
Consumables: 384-well low-volume black microplates (Corning).
Step-by-Step Methodology
-
Compound Preparation & Serial Dilution:
-
Dissolve the (3-phenyl-1,2,4-thiadiazol-5-yl)methanol derivatives in 100% DMSO to a stock concentration of 10 mM.
-
Perform an 11-point, 1:3 serial dilution in DMSO to generate a full dose-response curve.
-
-
Acoustic Dispensing (Control & Logic Check):
-
Use an Echo 555 Liquid Handler to dispense 100 nL of the compound/DMSO solution into the 384-well plate.
-
Self-Validation Step: Dispense 100 nL of pure DMSO into Columns 1-2 (Negative Control, 0% activation). Dispense 100 nL of 10 µM GW501516 or GW7647 into Columns 23-24 (Positive Control, 100% activation).
-
-
Protein-Antibody Complex Addition:
-
Prepare a 2X working solution containing 2 nM GST-PPAR LBD and 2 nM Tb-anti-GST in the assay buffer.
-
Dispense 5 µL of this mixture into all wells using a Multidrop Combi dispenser.
-
-
Coactivator Peptide Addition:
-
Prepare a 2X working solution of 200 nM Fluorescein-SRC-1 peptide in the assay buffer.
-
Dispense 5 µL per well (Final assay volume = 10 µL; final DMSO concentration = 1%).
-
-
Thermodynamic Equilibration:
-
Centrifuge the plate at 1000 rpm for 1 minute to remove bubbles.
-
Incubate the plate in the dark at room temperature (22°C) for exactly 2 hours to allow the binding kinetics to reach thermodynamic equilibrium.
-
-
TR-FRET Readout:
-
Read the plate on an EnVision Multilabel Plate Reader.
-
Parameters: Excitation at 340 nm; Delay time = 100 µs; Integration time = 200 µs.
-
Record emissions at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).
-
-
Data Analysis & Hit Calling:
-
Calculate the Emission Ratio: (Signal at 520 nm / Signal at 495 nm) * 10,000.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.
-
Fit the normalized data to a 4-parameter logistic nonlinear regression model to derive the EC₅₀.
-
Caption: Self-validating high-throughput screening workflow for thiadiazole derivatives.
References
-
Synthesis and Identification of [1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ. Journal of Medicinal Chemistry (2007).[Link]
Application Note: Standardized Preparation and Management of CAS 138128-76-4 Stock Solutions
As a Senior Application Scientist, I frequently observe that the integrity of downstream high-throughput screening (HTS) and cell-based assays is compromised not by the biological model, but by the physical degradation of the small molecule library. CAS 138128-76-4, chemically identified as (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, is a lipophilic heterocyclic compound[1]. Its thiadiazole core and hydroxymethyl substituent present specific solubility and stability challenges.
This protocol establishes a self-validating system for the preparation, quality control, and long-term storage of its stock solutions, ensuring that your experimental data is built on a foundation of absolute chemical integrity.
Physicochemical Profiling and Solvent Rationale
Before initiating dissolution, it is critical to understand the molecular constraints of the compound. The phenyl-thiadiazole backbone imparts high lipophilicity, rendering the compound practically insoluble in aqueous buffers but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
Table 1: Physicochemical Properties of CAS 138128-76-4
| Property | Value / Description |
| CAS Number | 138128-76-4 |
| Chemical Name | (3-phenyl-1,2,4-thiadiazol-5-yl)methanol |
| Molecular Formula | C₉H₈N₂OS[2] |
| Molecular Weight | 192.24 g/mol [2] |
| Primary Solvent | Anhydrous DMSO (≥99.9%) |
| Aqueous Solubility | Poor (Requires serial dilution in DMSO prior to buffer addition) |
Mechanistic Insight: The DMSO Hydration Pitfall
While DMSO is the universal solvent for small molecule libraries, it is aggressively hygroscopic. Research indicates that anhydrous DMSO can absorb up to 20% of its weight in atmospheric moisture within 24 hours[3]. This moisture ingress causes two catastrophic failures for compound management:
-
Freezing Point Depression: DMSO saturated with 20% moisture will not freeze until -30°C. If stored at -20°C, the solution remains liquid, accelerating the chemical degradation of the dissolved compound[3].
-
Hydrate Formation & Precipitation: Water acts as an anti-solvent for lipophilic compounds like CAS 138128-76-4, causing instantaneous micro-crystallization and precipitation upon freezing[3].
To mitigate this, the following protocol strictly mandates the use of anhydrous DMSO (≤0.005% water) and inert gas purging.
Step-by-Step Methodology: Stock Solution Preparation
This protocol outlines the preparation of a standardized 10 mM stock solution .
Phase 1: Environmental Control and Weighing
Causality Check: Lyophilized powders stored at -20°C will rapidly condense moisture if opened immediately at room temperature.
-
Equilibration: Transfer the sealed vial of CAS 138128-76-4 from cold storage to a vacuum desiccator. Allow it to equilibrate to ambient room temperature (20–25°C) for at least 60 minutes.
-
Weighing: Using a calibrated micro-analytical balance (0.01 mg readability), weigh the required mass of the compound. Use an anti-static gun on the spatula and weigh boat to prevent electrostatic repulsion of the fine powder.
-
Calculation: To prepare 1.0 mL of a 10 mM stock, weigh exactly 1.92 mg of CAS 138128-76-4 (Mass = Volume × Concentration × MW).
-
Phase 2: Anhydrous Dissolution
-
Solvent Addition: In a chemical fume hood, add 1.0 mL of sterile-filtered, anhydrous DMSO (≥99.9% purity) to the weighed compound.
-
Agitation: Vortex the solution gently for 30 seconds. If the compound resists dissolution, place the vial in a sonicating water bath at 25°C for 2–5 minutes. Do not exceed 30°C to prevent thermal degradation of the hydroxymethyl group.
-
Filtration (Optional): If the stock is intended for sterile cell culture assays, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use cellulose acetate or nylon filters, as DMSO will dissolve the membrane matrix and leach polymers into your stock.
Phase 3: Aliquoting and Inert Gas Blanketing
-
Aliquoting: Dispense the 10 mM stock into single-use 50 µL or 100 µL aliquots using amber glass vials. Amber glass protects the thiadiazole ring from UV-induced photolytic degradation[3].
-
Purging: Blanket the headspace of each vial with a gentle stream of Argon gas. Argon is heavier than air and Nitrogen, forming a dense, protective layer that displaces oxygen and atmospheric moisture.
-
Storage: Cap the vials tightly with PTFE-lined silicone septa and transfer immediately to a -80°C freezer.
Quantitative Data: Standardized Dilution Matrix
When preparing working solutions for biological assays, the final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Serial dilutions must be performed in DMSO before introduction to the aqueous assay buffer.
Table 2: Dilution Scheme (From 10 mM Stock)
| Desired Final Concentration | Intermediate DMSO Dilution | Volume of Intermediate | Volume of Assay Buffer | Final DMSO % |
| 10 µM | None (Use 10 mM Stock) | 1.0 µL | 999.0 µL | 0.1% |
| 1 µM | 1 mM (1:10 in DMSO) | 1.0 µL | 999.0 µL | 0.1% |
| 100 nM | 100 µM (1:100 in DMSO) | 1.0 µL | 999.0 µL | 0.1% |
| 10 nM | 10 µM (1:1000 in DMSO) | 1.0 µL | 999.0 µL | 0.1% |
Quality Control and Validation Workflow
A self-validating protocol requires empirical confirmation of the stock's integrity before it is committed to a high-throughput screening library.
Validation Steps:
-
Visual Inspection (Nephelometry): Prior to use, inspect the thawed aliquot against a dark background. Any turbidity indicates moisture-induced precipitation[4].
-
LC-MS/HPLC-UV: Run a 1 µL injection of the stock (diluted to 10 µM in mobile phase) on an LC-MS system to confirm the presence of the parent ion (m/z [M+H]⁺ ≈ 193.0) and verify that the purity remains >95% without oxidation of the hydroxymethyl moiety.
Fig 1. Workflow for the preparation and validation of anhydrous DMSO stock solutions.
References
-
NextSDS Chemical Database . "(3-phenyl-1,2,4-thiadiazol-5-yl)methanol — Chemical Substance Information." NextSDS. Available at: [Link]
-
Roylan Developments / SPOD Technology . "Compound storage made simple: DMSO moisture absorption." SPOD Technology. Available at:[Link]
-
Di, L., et al. "Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility." PubMed Central (NIH). Available at: [Link]
Sources
optimizing temperature and solvent conditions for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol production
Welcome to the technical support center for the synthesis of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction to the Synthesis
The compound (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is a valuable heterocyclic molecule with potential applications in medicinal chemistry and materials science.[1][2] Its synthesis typically involves the formation of the 1,2,4-thiadiazole core, a structure known for its diverse biological activities.[1][3] The most common and effective methods for constructing the 3,5-disubstituted-1,2,4-thiadiazole scaffold often rely on the oxidative dimerization of thioamides.[3][4] However, other strategies, such as the reaction of amidines with dithioesters or isothiocyanates, have also been successfully employed.[2][3]
This guide will focus on providing practical solutions to common challenges encountered during the synthesis, with a particular emphasis on the critical roles of temperature and solvent selection.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
A1: Low or no yield is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions:
-
Incorrect Reagent Stoichiometry or Quality:
-
Causality: The reaction's success is highly dependent on the precise molar ratios of your starting materials. Impurities in reagents can also inhibit the reaction or lead to unwanted side products.
-
Solution:
-
Verify Stoichiometry: Double-check your calculations for all reactants.
-
Assess Reagent Purity: Use freshly purified starting materials whenever possible. If you suspect reagent degradation, consider running a small-scale control reaction with a fresh batch.
-
Moisture-Sensitive Reactions: Many organic reactions are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup (e.g., oven-dried glassware, inert atmosphere).
-
-
-
Suboptimal Reaction Temperature:
-
Causality: Temperature plays a critical role in reaction kinetics. A temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. Conversely, a temperature that is too high can lead to decomposition of reactants or products, or the formation of undesired side products.
-
Solution:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, try gradually increasing the temperature in increments of 10-20°C and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Consult Literature: Refer to established protocols for the synthesis of similar 1,2,4-thiadiazole derivatives to find a suitable starting temperature range. Some syntheses of 1,2,4-thiadiazoles are effectively carried out at room temperature, while others may require reflux conditions.[3]
-
-
-
Inappropriate Solvent Choice:
-
Causality: The solvent not only dissolves the reactants but also influences their reactivity and the stability of intermediates. A poor solvent can hinder the reaction by not adequately solvating the reactants or by participating in unwanted side reactions.
-
Solution:
-
Solvent Screening: If the standard solvent is not working, consider screening a range of solvents with varying polarities (e.g., DMF, DMSO, MeCN, THF, Dioxane).[3][5] For instance, some base-mediated syntheses of 1,2,4-thiadiazoles have shown good results in DMF or DMSO.[3]
-
Solubility Check: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
-
-
Formation of Impurities and Side Products
Q2: I have obtained my product, but it is contaminated with significant impurities. How can I identify and minimize them?
A2: The formation of impurities is a frequent challenge. Here’s how to approach this problem:
-
Identify the Impurities:
-
Techniques: Utilize analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to characterize the structure of the major impurities.
-
-
Common Side Reactions and Their Mitigation:
-
Oxidation of Starting Materials: In oxidative dimerization reactions, over-oxidation of the thioamide starting material can occur.
-
Solution: Carefully control the amount of the oxidizing agent and the reaction temperature. Adding the oxidant portion-wise can sometimes help to minimize over-oxidation.
-
-
Formation of Open-Chain Adducts: In reactions involving the condensation of amidines and dithioesters, the formation of an open-chain intermediate is a key step. In some cases, this intermediate may be isolated as a major byproduct if the subsequent cyclization to the thiadiazole ring does not proceed to completion.[3]
-
Solution: This can often be addressed by adjusting the reaction conditions to favor the intramolecular N-S bond formation. This might involve changing the base or the solvent. Weaker bases like potassium carbonate have been observed to favor the formation of the open-chain adduct, while stronger bases like sodium hydride can promote the desired cyclization.[3]
-
-
Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of starting materials or the final product, especially if the reaction is run at elevated temperatures or for extended periods.
-
Solution: As mentioned earlier, ensure anhydrous conditions.
-
-
Reaction Stalls or is Incomplete
Q3: My reaction starts but then seems to stop before all the starting material is consumed. What should I do?
A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:
-
Re-evaluate Catalyst/Reagent Activity:
-
Causality: Catalysts can deactivate over time, or a reagent might be consumed in a side reaction.
-
Solution:
-
Add More Catalyst/Reagent: In some cases, adding a small additional portion of the catalyst or a key reagent can restart the reaction.
-
Check for Inhibitors: The presence of even trace amounts of certain impurities can inhibit a reaction. Purifying your starting materials can sometimes resolve this issue.
-
-
-
Equilibrium Limitations:
-
Causality: Some reactions are reversible and reach a point of equilibrium where the forward and reverse reaction rates are equal.
-
Solution:
-
Le Chatelier's Principle: If possible, try to shift the equilibrium towards the product side by removing a byproduct (e.g., water, if it's formed).
-
Change in Conditions: Altering the temperature or solvent may shift the equilibrium position.
-
-
Optimizing Reaction Conditions: A Deeper Dive
The Critical Role of Temperature
Temperature is a double-edged sword in chemical synthesis. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions and decomposition. The optimal temperature for the synthesis of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol will be a compromise between achieving a reasonable reaction rate and minimizing the formation of impurities.
Table 1: General Temperature Guidelines for 1,2,4-Thiadiazole Synthesis
| Temperature Range | Potential Outcomes | Recommendations |
| Room Temperature | Slower reaction rates, potentially higher purity. | A good starting point for many syntheses, especially those using potent oxidizing agents or strong bases.[3] |
| 40-80 °C | Increased reaction rates. | Often a good range for achieving a balance between speed and selectivity.[3] |
| > 80 °C (Reflux) | Significantly faster reactions, but increased risk of side products and decomposition. | Use with caution and only if lower temperatures are ineffective. Monitor the reaction closely for the appearance of new spots on TLC. |
Solvent Selection: More Than Just a Medium
The choice of solvent can dramatically impact the outcome of your reaction. A suitable solvent should not only dissolve the reactants but also facilitate the desired chemical transformations.
Table 2: Common Solvents and Their Properties for 1,2,4-Thiadiazole Synthesis
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent dissolving power for many organic compounds. Can sometimes participate in reactions, especially at high temperatures.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Similar to DMF in its properties. Can be difficult to remove completely.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | A versatile solvent that is often a good starting point for screening.[6][7] |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 66 | A good solvent for many organometallic reactions and those involving Grignard reagents. |
| Dioxane | Moderately Polar Aprotic | 101 | Often used in reactions requiring higher temperatures than THF allows.[5] |
| Methanol (MeOH) | Polar Protic | 65 | Can act as a nucleophile in some reactions. Useful in enzymatic reactions.[8] |
Experimental Protocols
The following are generalized protocols. You may need to adapt them based on your specific starting materials and equipment.
Protocol 1: Oxidative Dimerization of Thiobenzamide (Conceptual)
This protocol is a conceptual representation based on the common method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles. The synthesis of the specific target molecule, (3-phenyl-1,2,4-thiadiazol-5-yl)methanol, would require a thioamide precursor with a hydroxymethyl group.
-
Dissolve the Thioamide: In a round-bottom flask equipped with a magnetic stirrer, dissolve the appropriate thioamide precursor (1 equivalent) in a suitable solvent (e.g., acetonitrile).
-
Add the Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., tert-butyl hydrogen peroxide or iodine)[1][9] in the same solvent to the reaction mixture at room temperature.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Mediated Synthesis from an Amidine and a Dithioester (Conceptual)
This protocol is based on a method for synthesizing unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles.[3]
-
Prepare the Reaction Mixture: To a solution of the amidine (1 equivalent) and the dithioester (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), add a strong base (e.g., sodium hydride, 2 equivalents) portion-wise at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography.
Visualizing the Process
General Reaction Pathway
Caption: Oxidative Dimerization Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Flowchart
References
-
Mechanism of synthesis of 1,2,4‐thiadiazoles. ResearchGate. Available at: [Link]
-
Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available at: [Link]
-
Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PMC. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. ResearchGate. Available at: [Link]
-
Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC. Available at: [Link]
-
A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions. RSC Publishing. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles. ResearchGate. Available at: [Link]
-
A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimeriz. RSC Publishing. Available at: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Some Novel 1,3,4- and 1,2,4-Thiadiazole Derivatives. Taylor & Francis Online. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Available at: [Link]
-
(3-phenyl-1,2,4-thiadiazol-5-yl)methanol — Chemical Substance Information. NextSDS. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
-
Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available at: [Link]
-
Optimization of Methanol Synthesis under Forced Periodic Operation. Semantic Scholar. Available at: [Link]
-
Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. IOPscience. Available at: [Link]
-
(PDF) Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. Available at: [Link]
Sources
- 1. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03993A [pubs.rsc.org]
- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
in vivo versus in vitro efficacy models for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol
Title: In Vivo Versus In Vitro Efficacy Models for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol Derivatives: A Comprehensive Comparison Guide
Introduction (3-phenyl-1,2,4-thiadiazol-5-yl)methanol (CAS 138128-76-4) is a highly privileged, low-molecular-weight scaffold utilized extensively in Fragment-Based Drug Discovery (FBDD). While the methanol moiety serves as a versatile synthetic vector for further functionalization, the core 3-phenyl-1,2,4-thiadiazole heterocycle exhibits profound polypharmacology. In medicinal chemistry, it is most notably recognized as a foundational pharmacophore for Fatty Acid Amide Hydrolase (FAAH) inhibitors and Adenosine A1/A3 receptor antagonists .
As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the in vitro biochemical assays and in vivo phenotypic models used to evaluate the efficacy of drug candidates derived from this specific fragment.
The Mechanistic Rationale
Before selecting an efficacy model, one must understand the causality of the ligand-target interaction. Why does this specific scaffold work?
-
FAAH Inhibition: The thiadiazole ring acts as a bioisostere for amide or ester linkages, positioning the phenyl group perfectly into the hydrophobic acyl-chain binding pocket of the FAAH enzyme. This prevents the degradation of endogenous cannabinoids like anandamide (AEA), leading to localized analgesia and anti-inflammatory effects[1].
-
Adenosine Receptor Antagonism: The nitrogen-rich thiadiazole core mimics the purine scaffold of endogenous adenosine. It engages in critical hydrogen bonding within the transmembrane domains of the A1 and A3 receptors, while the phenyl ring engages in π−π stacking with conserved phenylalanine residues, locking the receptor in an inactive state[2].
Mechanism of FAAH inhibition by thiadiazole derivatives leading to analgesia.
In Vitro Efficacy Models: The Self-Validating Systems
In vitro models provide high-throughput, target-specific affinity ( Ki ) and inhibitory ( IC50 ) data. A robust in vitro protocol must be a self-validating system, employing internal controls and quantifiable metrics to ensure signal reliability regardless of the test compound's performance.
Model A: Recombinant FAAH Fluorogenic Assay
This assay measures the ability of thiadiazole derivatives to inhibit the hydrolysis of a fluorogenic substrate by human recombinant FAAH[3].
-
Causality of Design: The substrate arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA) is entirely non-fluorescent in its intact state. Upon cleavage of the amide bond by FAAH, it releases 7-amino-4-methylcoumarin (AMC), yielding a highly fluorescent signal. A decrease in fluorescence directly and exclusively correlates with enzyme inhibition[3].
-
Self-Validating Protocol:
-
Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Rationale: The high pH and BSA prevent non-specific adsorption of the highly lipophilic thiadiazole compounds to the plastic microplate walls.
-
Pre-incubation: Incubate the enzyme with varying concentrations of the test compound (and the reference inhibitor URB597 as a positive control) for 15 minutes at 37°C. Rationale: Allows time for competitive or covalent binding equilibrium to be established before substrate introduction.
-
Initiation: Add 10 μ M AAMCA substrate to initiate the reaction[3].
-
Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 355 nm, Emission: 460 nm) using a microplate reader[3].
-
Validation Check: Calculate the IC50 using non-linear regression. The assay is only deemed valid if the URB597 control yields an IC50 within its established literature range (low nanomolar)[3].
-
Model B: Adenosine A1 Receptor Radioligand Binding Assay
This competitive displacement assay evaluates the binding affinity of thiadiazole derivatives at the A1 receptor[2].
-
Causality of Design: Tritiated DPCPX ( [3H] DPCPX) is utilized because it is a highly selective, high-affinity A1 receptor antagonist. If the test compound successfully competes for the orthosteric binding site, the radioactive signal retained on the filtered membrane decreases proportionally[2],[4].
-
Self-Validating Protocol:
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing human A1 receptors[4].
-
Incubation: Incubate 30 μ g of membrane protein with 2 U/mL adenosine deaminase, 2 nM [3H] DPCPX, and the test compound for 1 hour at 25°C[4]. Rationale: Adenosine deaminase is critical; it degrades endogenous adenosine released by the cells that would otherwise skew baseline binding data.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fiber, reducing non-specific radioligand binding).
-
Validation Check: Wash filters with ice-cold buffer and measure bound radioactivity via liquid scintillation counting. Unlabeled DPCPX (10 μ M) must be used in a parallel cohort to define and subtract non-specific binding[4].
-
In Vivo Efficacy Models: Translating Affinity to Phenotype
While in vitro assays confirm target engagement, in vivo models confirm physiological translation, accounting for pharmacokinetics, tissue distribution, and systemic biological networks.
Model A: Carrageenan-Induced Paw Edema (For FAAH Inhibitors)
This model evaluates the anti-inflammatory and analgesic efficacy of FAAH-inhibiting thiadiazole derivatives[1].
-
Causality of Design: Intraplantar injection of λ -carrageenan induces a localized, biphasic inflammatory response. Inhibiting FAAH elevates endogenous anandamide, which subsequently activates CB1/CB2 and PPAR- α receptors to suppress edema and hyperalgesia[1],[5].
-
Self-Validating Protocol:
-
Baseline Measurement: Measure the baseline thickness of both the left (test) and right (contralateral control) hind paws using electronic digital calipers[5]. Rationale: The contralateral paw serves as a vital internal negative control to rule out systemic swelling or generalized stress responses.
-
Dosing: Administer the thiadiazole derivative, vehicle (negative control), or Diclofenac/URB597 (positive controls) via intraperitoneal (i.p.) injection 30 minutes prior to induction[5].
-
Induction: Inject 20 μ L of 0.3% λ -carrageenan into the plantar surface of the left hind paw[5].
-
Validation Check: Measure paw thickness at 1, 3, and 5 hours post-injection. Efficacy is quantified as the percentage reduction in edema volume compared to the vehicle-treated group. The assay is validated by the significant reduction of edema in the Diclofenac/URB597 cohorts[5].
-
Fragment-based drug discovery workflow for thiadiazole derivatives.
Comparative Data Analysis
The following table summarizes the objective differences between the in vitro and in vivo models used for evaluating (3-phenyl-1,2,4-thiadiazol-5-yl) derivatives.
| Comparison Metric | In Vitro Models (FAAH Assay / Radioligand) | In Vivo Models (Carrageenan Edema) |
| Primary Output | IC50 , Ki , Kd , Residence Time ( τ ) | ED50 , Paw Thickness Reduction (%), Behavioral Scores |
| Throughput | High (96- to 384-well microplate formats) | Low (Requires individual animal handling and time-course tracking) |
| Physiological Relevance | Low (Isolated targets; ignores ADME/PK properties) | High (Accounts for metabolic stability, blood-brain barrier penetration, and systemic tone) |
| Cost & Resource Intensity | Moderate (Recombinant proteins, radioligands) | High (Animal housing, ethical compliance, specialized equipment) |
| Self-Validation Mechanism | Z'-factor calculation, reference compound curves (URB597, DPCPX) | Contralateral paw baseline, positive control cohorts (Diclofenac) |
Conclusion
The progression of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol from a fragment hit to a viable preclinical candidate relies on a symbiotic relationship between in vitro and in vivo models. In vitro systems provide the high-resolution, self-validating biochemical data necessary to establish structure-activity relationships (SAR). Conversely, in vivo models like the carrageenan-induced paw edema assay validate the physiological causality of the target engagement, ensuring the compound can navigate the complexities of systemic biology to deliver a therapeutic phenotype.
References
-
Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. PMC.[Link][1]
-
Evaluation of fatty acid amides in the carrageenan-induced paw edema model. PMC.[Link][5]
-
Molecular probes for the human adenosine receptors. PMC.[Link][2]
-
PQ-69, a novel and selective adenosine A1 receptor antagonist with inverse agonist activity. PMC.[Link][4]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
